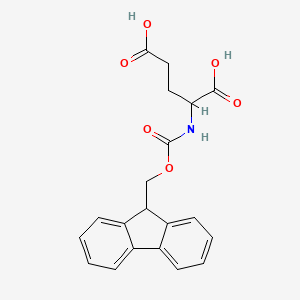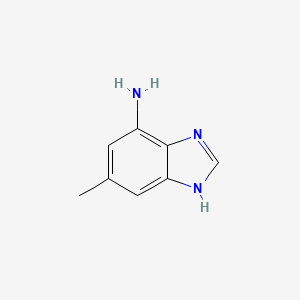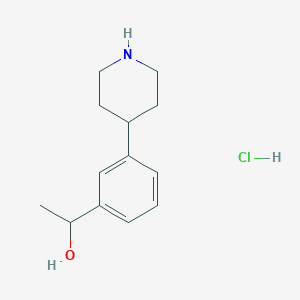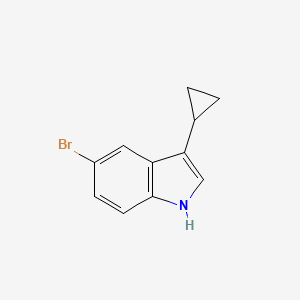
5-bromo-3-cyclopropyl-1H-indole
Descripción general
Descripción
5-bromo-3-cyclopropyl-1H-indole is a chemical compound with the CAS Number: 1360962-64-6 . It has a molecular weight of 236.11 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound involves electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents . Another method involves the synthesis of 5-bromoindole through a series of reactions involving sodium indoline-2-sulfonate and bromine .Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to the 5th position of the indole ring and a cyclopropyl group attached to the 3rd position . The InChI code for this compound is 1S/C11H10BrN/c12-8-3-4-11-9 (5-8)10 (6-13-11)7-1-2-7/h3-7,13H,1-2H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 236.11 . The InChI code for this compound is 1S/C11H10BrN/c12-8-3-4-11-9 (5-8)10 (6-13-11)7-1-2-7/h3-7,13H,1-2H2 .Aplicaciones Científicas De Investigación
5-bromo-3-cyclopropyl-1H-indole has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit potent activity against several cancer cell lines, making it a potential candidate for anticancer drug development. It has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as a tool compound in neuroscience research due to its ability to modulate the activity of certain neurotransmitter receptors.
Mecanismo De Acción
Target of Action
5-Bromo-3-cyclopropyl-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-3-cyclopropyl-1H-indole in lab experiments include its potent activity against cancer cell lines, its ability to modulate the activity of certain neurotransmitter receptors, and its potential use as a tool compound in neuroscience research. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity at high doses, and its limited availability.
Direcciones Futuras
There are several future directions for research on 5-bromo-3-cyclopropyl-1H-indole. One direction is to investigate its potential use as an anticancer drug in clinical trials. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Finally, research could also investigate the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and depression.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-3-cyclopropyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-8-3-4-11-9(5-8)10(6-13-11)7-1-2-7/h3-7,13H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGHVCBUFAOGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



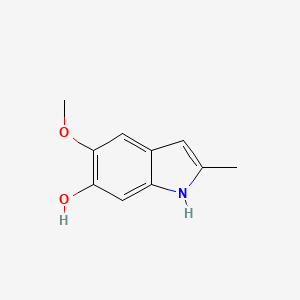
![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3235998.png)
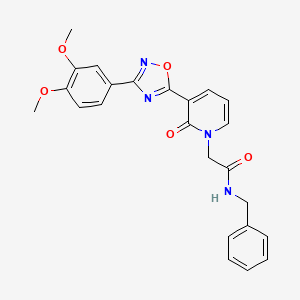
![Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3236024.png)
![Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3236029.png)

![Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine](/img/structure/B3236047.png)
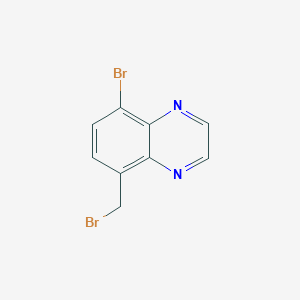
![n-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)acetamide](/img/structure/B3236057.png)

